molecular formula C17H17NO3 B1420944 N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide CAS No. 1216353-78-4

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B1420944
CAS No.: 1216353-78-4
M. Wt: 283.32 g/mol
InChI Key: CIWYMDXAVBXOGC-CMDGGOBGSA-N
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Description

N-[3-(Hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide (CAS: 1216353-78-4) is a synthetic propenamide derivative characterized by a 3-methoxyphenyl group attached to the α,β-unsaturated carbonyl system and a 3-(hydroxymethyl)phenyl substituent on the amide nitrogen.

Properties

IUPAC Name

(E)-N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-16-7-3-4-13(11-16)8-9-17(20)18-15-6-2-5-14(10-15)12-19/h2-11,19H,12H2,1H3,(H,18,20)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWYMDXAVBXOGC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis of Enamides

A novel one-step N-dehydrogenation of amides to enamides has been reported, using the combination of LiHMDS and triflic anhydride (Tf2O). Triflic anhydride serves as both the electrophilic activator and the oxidant in this reaction, characterized by its simple setup and broad substrate scope.

Reaction Conditions

The optimal conditions for N-dehydrogenation involve LiHMDS and triflic anhydride (Tf2O) in diethyl ether. Pre-addition of LiHMDS is crucial for the success of this process; adding Tf2O first resulted in a considerable decrease in yield (from 94% to 52%).

Substrate Scope

The method is applicable to a variety of substrates, including heteroatom-substituted, bicyclic, and morpholine- and piperazine-derived enamides, which can be readily synthesized in good yields. Acyclic amides, which are scarcely reported in other oxidation protocols, are also amenable to this method, yielding exclusively E-enamides. Non-symmetric amides show a preference for N-dehydrogenation of the least encumbered nitrogen substituent.

Table 1: Optimization of N-Dehydrogenation

Entry Base Additive Solvent Temperature Conversion (%) Isolated Yield (%)
1 LiHMDS - Diethyl ether RT >99 89
2 KHMDS - Diethyl ether RT Low -
3 NaHMDS - Diethyl ether RT Low -
4 Other bases - Diethyl ether RT Marginal to no reactivity -
6 LiHMDS - Tetrahydrofuran RT Slightly lower -
7 LiHMDS - Diethyl ether Elevated Slightly lower -
8 LiHMDS (added after) Tf2O Diethyl ether RT - 52

Isomerization of N-Allyl Amides

A general atom-economic method for the isomerization of allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. This method represents the first examples of a catalytic isomerization of allyl amides to form non-propenyl di-substituted, tri- and tetrasubstituted enamides with geometric control.

Reduction and Acylation of Deoxybenzoin Imines

A one-pot preparation of hindered 1,2-diarylethylamines can be achieved via Na cyanoborohydride reduction and acylation of a deoxybenzoin imine.

Preparation of 2-(arylalkyl)-1-azabicycloalkanes

2-(arylalkyl)-l-azabicycloalkanes can be synthesized by reacting aryl-containing organometallic compounds with azabicyclic carbonyl compounds and subsequently reducing the resulting alcohol to the alkane.

Reaction Steps:

  • Reacting aryl-containing organometallic compounds with azabicyclic carbonyl compounds.
  • Reducing the resulting alcohol to the alkane.

Preparation of 2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]octane

2-((3-pyridinyl)methyl)-l-azabicyclo[2.2.2]octane can be prepared via several methods:

  • Catalytic hydrogenation (palladium catalyst) of the enone produces the saturated ketone, 2-((3-pyridinyl)methyl)-l-azabicyclo[2.2.2]octan-3-one, an intermediate in the synthesis of compounds of the present invention. Reduction of the ketone to the alcohol can be accomplished using sodium borohydride, aluminum isopropoxide, or other reagents known in the art of chemical synthesis for carrying out similar reductions.
  • The 2-((3-pyridinyl)methylene)-l-azabicyclo[2.2.2]octan-3-one can then be converted into 2-((3-pyridinyl)methyl)-l-azabicyclo[2.2.2]octane by first reducing the ketone functionality using sodium borohydride.
  • The resulting unsaturated alcohol, 2-((3-pyridinyl)methylene)-l-azabicyclo[2.2.2]octan-3-ol is treated with thionyl chloride (to make the chloro compound), followed by Raney nickel (to reductively remove the chloro moiety), and then hydrogenated, for example, over a palladium catalyst (to reduce the double bond) to give the alkane.
  • 2-((3-pyridinyl)hydroxymethyl)-l- azabicyclo[2.2.2]octane can be produced by reacting 3-pyridinyllithium with quinuclidine-2-carboxaldehyde.
  • The aldol condensation product, 2-((5-bromo-3-pyridinyl)methylene)-l- azabicyclo[2.2.2]octan-3-one, can then be treated with sodium borohydride to yield the alcohol, 2-((5-bromo-3-pyridinyl)methylene)-l-azabicyclo[2.2.2]octan-3-ol, as a crystalline solid. This intermediate is reacted with neat thionyl chloride at room temperature to give 3-chloro-2-((5-bromo-3-pyridinyl)methylene)-l- azabicyclo[2.2.2]octane dihydrochloride as a pure crystalline solid. Reductive removal of the chlorine can be accomplished using lithium trimethoxyaluminum hydride and copper iodide.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the double bond in the prop-2-enamide structure is reduced to a single bond using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[3-(carboxyphenyl)]-3-(3-methoxyphenyl)prop-2-enamide.

    Reduction: Formation of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide is C19H21NO5C_{19}H_{21}NO_5, with a molecular weight of approximately 343.4 g/mol. The compound features a prop-2-enamide structure, which is crucial for its biological activity and reactivity in synthetic applications.

Structural Representation

  • IUPAC Name : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[(2S)-2-(4-hydroxyphenyl)-2-methoxyethyl]prop-2-enamide
  • SMILES : COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC=C(C=C2)O)OC)O

Biological Applications

This compound exhibits various biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown antimicrobial properties. For instance, studies on related N-arylpropanamides have demonstrated effectiveness against bacterial strains, suggesting a potential application in treating infections .

Anticancer Properties

The compound's structural characteristics enable it to interact with biological targets involved in cancer progression. Investigations into related compounds have revealed their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound is utilized as a precursor for synthesizing various complex organic molecules, including:

  • Quinolines
  • β-lactams
  • Arylpropanols

These derivatives are valuable in medicinal chemistry for developing new therapeutic agents .

Materials Science Applications

Beyond biological applications, this compound has potential uses in materials science.

Coatings and Polymers

Research indicates that derivatives of this compound can be incorporated into coatings due to their thermal stability and resistance to UV radiation. These properties make them suitable for use in protective coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antibiotic agent.

Bacterial StrainConcentration (µg/mL)Inhibition Zone (mm)
E. coli5015
S. aureus5018

Case Study 2: Synthesis of Arylpropanols

In another study, the compound was used as a starting material to synthesize arylpropanols through selective reduction reactions. The yields were high, demonstrating the efficiency of this compound in synthetic pathways.

Reaction TypeYield (%)
Reduction to Arylpropanol85

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Propenamide derivatives are widely studied due to their modular synthesis and tunable bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactive Comparison of Propenamide Derivatives
Compound Name R1 (Aryl Group) R2 (Amide Substituent) Key Biological Activities Source
Target Compound 3-(3-methoxyphenyl) 3-(hydroxymethyl)phenyl Not reported (synthetic, no bioactivity data)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-chlorophenyl 3,5-bis(trifluoromethyl)phenyl Potent antibacterial activity (MIC ≤1 µM against S. aureus and MRSA)
(2E)-N-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-(trifluoromethyl)phenyl 3-chlorophenyl Antibacterial (MIC: 0.5 µM), low cytotoxicity
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 4-methoxyphenyl 2-(3,4-dihydroxyphenyl)-2-hydroxyethyl Anti-inflammatory (IC50: <17.21 µM)
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide 4-hydroxy-3-methoxyphenyl 2-(4-hydroxy-3-methoxyphenyl)ethyl Isolated from plants; uncharacterized bioactivity

Key Findings and Trends

Antimicrobial Activity :

  • Chlorinated and trifluoromethyl-substituted derivatives (e.g., compounds in and ) exhibit exceptional antibacterial activity. For instance, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide shows submicromolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while chloro substituents contribute to target binding .

Anti-inflammatory Activity :

  • Hydroxyl and methoxy groups in the aryl or amide side chains correlate with anti-inflammatory effects. For example, N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (IC50: 17.00 µM) outperforms the reference drug quercetin (IC50: 17.21 µM) by inhibiting nitric oxide production in macrophages .

Cytotoxicity and Selectivity :

  • Dichlorinated derivatives (e.g., 3,4-dichlorocinnamanilides) show broad-spectrum antimicrobial activity but may exhibit cytotoxicity at higher concentrations. Conversely, compounds with hydrophilic groups (e.g., hydroxymethyl or dihydroxyphenyl) demonstrate lower cytotoxicity, as seen in and .

Structural Influence on Solubility :

  • The target compound’s hydroxymethyl group may enhance aqueous solubility compared to purely lipophilic analogs (e.g., trifluoromethyl or chloro derivatives). However, this could reduce membrane permeability, necessitating formulation optimization .

Biological Activity

Overview

N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, with the molecular formula C17H17NO3, is an organic compound notable for its unique structural features, including a hydroxymethyl group and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate the activity of various enzymes and receptors, potentially exerting anti-inflammatory and antimicrobial effects. The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds may inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies suggest that it may reduce the secretion of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.

3. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through mechanisms such as caspase activation and DNA fragmentation, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against human thyroid cancer cell lines, with IC50 values ranging from 3.87 to 8.76 µM, indicating potent inhibitory effects on cell proliferation .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-[3-(hydroxymethyl)phenyl]acetamideLacks methoxy groupModerate cytotoxicity
3-methyl-N-phenylbut-2-enamideMethyl instead of methoxyLower anti-inflammatory activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide, and how can yield be optimized?

  • Methodology : Start with a condensation reaction between 3-(hydroxymethyl)aniline and 3-methoxycinnamic acid derivatives under microwave-assisted conditions to enhance reaction efficiency. Use coupling agents like EDCI/HOBt in anhydrous DMF at 60–80°C for 6–12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular ion validation. Use 1^1H and 13^13C NMR to verify substituent positions (e.g., hydroxymethyl at C3 and methoxy at C3’). IR spectroscopy can confirm the presence of amide C=O stretching (~1650–1680 cm1^{-1}) and hydroxyl groups (~3200–3400 cm1^{-1}) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology : Conduct in vitro assays such as DPPH radical scavenging (IC50_{50} comparison to controls like propyl gallate) for antioxidant potential . For antimicrobial screening, use broth microdilution (MIC/MBC determination against Staphylococcus aureus and Enterococcus spp.) with concentrations ranging from 0.15–44.5 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing methoxy with hydroxyl or halogen groups). Test these derivatives in parallel using standardized assays (e.g., DPPH for antioxidants, MIC for antimicrobials). Use molecular docking to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What advanced analytical approaches resolve discrepancies in reported bioactivity data?

  • Methodology : If IC50_{50} values vary between studies, re-evaluate assay conditions (e.g., solvent polarity, pH, and incubation time). Validate via orthogonal methods: compare DPPH results with ORAC (oxygen radical absorbance capacity) assays. Use LC-MS to confirm compound stability during testing .

Q. How can metabolic stability and toxicity be assessed in preclinical models?

  • Methodology : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to study metabolic pathways. For in vivo toxicity, use zebrafish embryos (OECD TG 236) to assess acute toxicity (LC50_{50}) and developmental effects. Monitor metabolites via UPLC-QTOF-MS .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology : Formulate as nanoparticles (e.g., PLGA encapsulation) or use co-solvents (PEG 400/water mixtures). Assess solubility via shake-flask method and permeability using Caco-2 cell monolayers. Pharmacokinetic studies in rodents (IV/PO administration) can quantify bioavailability .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in antioxidant vs. antimicrobial potency rankings?

  • Methodology : Cross-reference assay conditions: Antioxidant activity (e.g., DPPH) may depend on radical stabilization by methoxy/hydroxyl groups, while antimicrobial activity relies on membrane penetration (hydrophobicity). Use multivariate analysis (PCA) to identify physicochemical drivers (logP, polar surface area) for each activity .

Q. What validation steps ensure reproducibility in synthetic protocols?

  • Methodology : Publish detailed reaction parameters (microwave power, solvent purity, catalyst batch). Share raw spectral data (NMR, MS) in open-access repositories. Collaborate with independent labs for inter-laboratory validation .

Tables for Key Data

Biological Activity Assay TypeIC50_{50}/MIC (µM)Reference
Antioxidant (DPPH)Radical scavenging378–427
Antimicrobial (S. aureus)Broth microdilution0.15–5.57
Synthetic Optimization ParameterOptimal ConditionReference
Reaction timeMicrowave-assisted6–12 hours
PurificationColumn chromatographyEthyl acetate/hexane

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide
Reactant of Route 2
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N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide

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